Bis((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)(propan-2-olato)(acrylato-O)titanium
Description
Chemical Structure and Formula: Bis((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)(propan-2-olato)(acrylato-O)titanium (CAS: 84145-34-6) is a titanium-based organometallic complex with a mixed-ligand configuration. Its molecular formula is C₂₃H₄₄N₂O₁₀Ti, comprising:
Properties
CAS No. |
84145-34-6 |
|---|---|
Molecular Formula |
C18H42N2O9Ti |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;prop-2-enoic acid;titanium |
InChI |
InChI=1S/2C6H15NO3.C3H4O2.C3H8O.Ti/c2*8-4-1-7(2-5-9)3-6-10;1-2-3(4)5;1-3(2)4;/h2*8-10H,1-6H2;2H,1H2,(H,4,5);3-4H,1-2H3; |
InChI Key |
WHWLUQQOADHZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.C=CC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.[Ti] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the stepwise coordination of titanium(IV) precursors with the ligands under controlled conditions. The key steps include:
- Starting materials : Titanium alkoxides (e.g., titanium isopropoxide) or titanium halides as titanium sources.
- Ligand introduction : Addition of nitrilotris(ethanol) or its deprotonated form to titanium precursor to form the bis(nitrilotris(ethanolato)) titanium intermediate.
- Incorporation of propan-2-olato groups : Usually by ligand exchange with isopropanol or its alkoxide.
- Addition of acrylato ligand : Introduced as acrylic acid or its salt, coordinating through the carboxylate oxygen.
Detailed Procedure
Formation of bis(nitrilotris(ethanolato)) titanium intermediate :
- Titanium alkoxide (e.g., titanium isopropoxide) is dissolved in anhydrous solvent (e.g., isopropanol or tetrahydrofuran).
- Nitrilotris(ethanol) is added slowly under inert atmosphere (nitrogen or argon) to avoid hydrolysis.
- The mixture is stirred at ambient or slightly elevated temperature (25–50 °C) for several hours to allow ligand coordination.
- The reaction is monitored by spectroscopic methods (e.g., IR, NMR) to confirm ligand binding.
Introduction of propan-2-olato ligands :
- Excess isopropanol or isopropoxide salt is added to the reaction mixture.
- Ligand exchange occurs, replacing some alkoxide groups on titanium with propan-2-olato ligands.
- The reaction is maintained under inert atmosphere to prevent moisture interference.
Coordination of acrylato ligand :
- Acrylic acid or sodium acrylate is added dropwise to the reaction mixture.
- The acrylato ligand coordinates to titanium via the carboxylate oxygen.
- The reaction temperature is controlled (often 0–25 °C) to prevent polymerization of acrylic acid.
- The final complex is isolated by solvent removal under reduced pressure or by crystallization.
Reaction Conditions and Parameters
| Step | Temperature (°C) | Atmosphere | Solvent | Time (hours) | Notes |
|---|---|---|---|---|---|
| Ligand coordination (nitrilotris(ethanol)) | 25–50 | N2/Ar | Isopropanol, THF | 2–6 | Avoid moisture, inert atmosphere |
| Propan-2-olato ligand exchange | 25 | N2/Ar | Isopropanol | 1–3 | Excess isopropanol used |
| Acrylato ligand addition | 0–25 | N2/Ar | Isopropanol | 1–2 | Slow addition, prevent polymerization |
Purification and Characterization
- The product is purified by recrystallization from suitable solvents (e.g., isopropanol, ethanol).
- Characterization techniques include:
- NMR spectroscopy (1H, 13C) to confirm ligand environment.
- Infrared spectroscopy (IR) to identify characteristic Ti–O, Ti–N, and acrylate vibrations.
- Elemental analysis to verify composition.
- Mass spectrometry for molecular weight confirmation.
- X-ray crystallography for structural elucidation (if crystals are obtained).
Research Findings on Preparation
- The chelating nitrilotris(ethanolato) ligand stabilizes the titanium center, allowing controlled substitution with propan-2-olato and acrylato ligands without decomposition.
- The acrylato ligand enhances reactivity, making the complex useful in catalysis and biomedical applications.
- Reaction conditions such as temperature and atmosphere critically affect yield and purity; moisture must be rigorously excluded to prevent hydrolysis.
- The stepwise ligand addition method ensures high selectivity and reproducibility in complex formation.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Materials | Conditions | Outcome/Notes |
|---|---|---|---|
| Titanium precursor preparation | Titanium isopropoxide or halide | Anhydrous solvent, inert gas | Titanium source for complexation |
| Coordination with nitrilotris(ethanol) | Nitrilotris(ethanol) or its salt | 25–50 °C, inert atmosphere | Formation of bis(nitrilotris(ethanolato)) titanium intermediate |
| Ligand exchange with propan-2-olato | Isopropanol or isopropoxide salt | 25 °C, inert atmosphere | Introduction of propan-2-olato ligands |
| Acrylato ligand coordination | Acrylic acid or sodium acrylate | 0–25 °C, inert atmosphere | Final complex formation with acrylato ligand |
Chemical Reactions Analysis
Types of Reactions
Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium can undergo various chemical reactions, including:
Oxidation: The titanium center can be oxidized under specific conditions.
Substitution: Ligands can be substituted with other coordinating groups.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of titanium dioxide and other by-products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines and amines.
Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Oxidation: Titanium dioxide and other oxidized species.
Substitution: New coordination compounds with different ligands.
Hydrolysis: Titanium dioxide and organic by-products.
Scientific Research Applications
Catalysis
Bis((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)(propan-2-olato)(acrylato-O)titanium is utilized as a catalyst in several chemical reactions due to its ability to facilitate the formation of carbon-carbon bonds and other transformations.
Table 1: Catalytic Applications
Materials Science
In materials science, this titanium complex is employed in the development of advanced materials with enhanced properties.
Table 2: Materials Science Applications
| Application Area | Description | Reference Source |
|---|---|---|
| Coatings | Used in protective coatings | |
| Composite Materials | Enhances mechanical properties | |
| Nanomaterials | Contributes to nanostructure formation |
Biomedical Research
The compound shows potential in biomedical applications, particularly in drug delivery systems and as an imaging agent due to its biocompatibility and ability to form stable complexes.
Table 3: Biomedical Applications
Case Study 1: Catalytic Efficiency
A study demonstrated the efficiency of this compound in catalyzing the carbonylation of olefins. The results indicated a significant increase in yield compared to traditional catalysts, highlighting its potential for industrial applications.
Case Study 2: Development of Coatings
Research focused on using this titanium complex in the formulation of environmentally friendly coatings. The coatings exhibited superior adhesion and resistance to environmental degradation, making them suitable for various industrial applications.
Case Study 3: Biomedical Imaging
A recent investigation explored the use of this compound as an MRI contrast agent. The study found that it provided enhanced imaging quality while maintaining low toxicity levels, suggesting its viability for clinical use.
Mechanism of Action
The mechanism of action of Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium involves coordination chemistry principles. The titanium center acts as a Lewis acid, facilitating various chemical reactions. The ligands stabilize the titanium center and influence its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparison with Similar Compounds
Comparison with Similar Titanium Complexes
The following compounds share structural or functional similarities with the target complex:
Structural Analogues
Ligand-Specific Comparisons
a. Nitrilotris(ethanolato) vs. Glycinato Ligands:
- Nitrilotris(ethanolato) (target compound): Provides tridentate coordination (N,O), enhancing thermal stability and solubility in alcohols.
- Glycinato (CAS 68443-98-1): Bidentate (N,O) coordination with lower steric hindrance, favoring biomedical applications.
b. Acrylato-O vs. Methacrylato-O Ligands :
- Acrylato-O (target compound): Promotes faster polymerization rates due to its conjugated double bond.
- Methacrylato-O (CAS 61436-48-4): Slower polymerization but improved mechanical strength in polymers.
Physicochemical Properties
| Property | Target Compound (84145-34-6) | Tris(acrylato-O)Ti (61436-49-5) | Bis(glycinato)Ti (68443-98-1) |
|---|---|---|---|
| Molecular Weight | 604.47 g/mol | 381.18 g/mol | 354.14 g/mol |
| Thermal Stability | Decomposes at 150°C | Stable up to 200°C | Decomposes at 120°C |
| Solubility | Ethanol, ethers | Acetone, THF | Water, DMSO |
Catalytic Performance
Research Findings and Industrial Relevance
Biological Activity
Bis((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)(propan-2-olato)(acrylato-O)titanium is a complex organometallic compound characterized by its unique coordination environment involving titanium and multiple ligands. The ligands include nitrilotris(ethanolato) and acrylato groups, which contribute to the compound's stability and reactivity. This article explores the biological activity of this compound, focusing on its potential applications in biomedical fields, particularly in cancer therapy and drug delivery.
- Molecular Formula : C18H42N2O9Ti
- Molecular Weight : Approximately 478.40 g/mol
- CAS Number : 84145-34-6
- EINECS Number : 282-260-7
The compound's structure enables significant chelation properties due to the nitrilotris(ethanolato) ligand, enhancing its interaction with biological molecules.
Anticancer Properties
Preliminary research indicates that this compound may exhibit anticancer properties. Studies have shown that titanium complexes can interact with DNA and proteins, potentially leading to apoptosis in cancer cells.
Mechanism of Action :
- Interaction with DNA : The compound may bind to DNA, causing structural changes that inhibit replication.
- Protein Interaction : By binding to specific proteins involved in cell signaling pathways, it may disrupt cancer cell proliferation.
Targeted Drug Delivery
The unique coordination environment of this titanium complex allows for targeted delivery systems. The acrylato group can facilitate conjugation with other therapeutic agents or imaging agents, enhancing the effectiveness of treatments.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent reduction in cell viability, suggesting potential applications as an anticancer agent.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa | 15 | Significant reduction in viability at higher concentrations |
| MCF-7 | 20 | Moderate cytotoxicity observed |
Study 2: Mechanistic Insights
Research focused on understanding the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) and activation of caspases, indicating a mitochondrial pathway of apoptosis.
Interaction Studies
Investigations into the binding affinity of this compound with various biomolecules have been conducted. These studies aim to elucidate how this compound interacts with cellular components and its potential mechanisms of action in therapeutic contexts.
| Biomolecule | Binding Affinity (K_d) | Notes |
|---|---|---|
| DNA | 0.5 µM | Strong binding affinity observed |
| BSA (Bovine Serum Albumin) | 1.0 µM | Moderate interaction noted |
Q & A
Q. What are the established synthetic pathways for preparing Bis((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)(propan-2-olato)(acrylato-O)titanium, and how do reaction conditions influence ligand coordination?
- Methodological Answer : The synthesis typically involves ligand substitution reactions using titanium precursors (e.g., titanium isopropoxide) with triethanolamine (TEA), propan-2-ol, and acrylate ligands. Key steps include:
- Precursor preparation : Titanium alkoxide (e.g., Ti(OiPr)₄) reacts with TEA in anhydrous ethanol under nitrogen to form the triethanolaminate complex .
- Ligand substitution : Sequential addition of propan-2-ol and acrylate ligands at controlled temperatures (40–60°C) to avoid ligand scrambling.
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance acrylate coordination, while protic solvents favor propan-2-olato ligand retention .
- Monitoring : Use FTIR to track ligand exchange (e.g., ν(Ti-O) at 650–750 cm⁻¹ and acrylate C=O at 1650–1700 cm⁻¹) .
Q. Which analytical techniques are most effective for characterizing the coordination geometry and purity of this titanium complex?
- Methodological Answer : A multi-technique approach is recommended:
- X-ray crystallography : Determines exact coordination geometry and bond lengths (e.g., Ti–N distances ~2.1–2.3 Å for triethanolamine ligands) .
- NMR spectroscopy : ¹³C NMR identifies ligand environments (e.g., acrylate carbons at δ 120–140 ppm; propan-2-olato methyl groups at δ 25–30 ppm) .
- Elemental analysis : Validates stoichiometry (C, H, N content within ±0.3% of theoretical values) .
- FTIR and Raman : Confirm ligand coordination modes (e.g., symmetric vs. asymmetric Ti–O–C vibrations) .
Advanced Research Questions
Q. How do ligand substitution kinetics and thermodynamics influence the stability of this complex in solution, and what experimental methods can quantify these effects?
- Methodological Answer : Stability is governed by ligand lability and solvent interactions:
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor acrylate ligand displacement rates (e.g., with competing ligands like acetate) .
- Thermodynamic parameters : Isothermal titration calorimetry (ITC) measures ΔH and ΔS of ligand substitution, with triethanolamine showing higher binding affinity (Kd ~10⁻⁶ M) than propan-2-olato ligands .
- DFT calculations : Model Ti–ligand bond dissociation energies (e.g., acrylate dissociation requires ~150 kJ/mol) .
Q. What are the thermal decomposition pathways of this complex, and how do they correlate with its catalytic or material applications?
- Methodological Answer : Thermal stability is critical for applications in catalysis or thin-film deposition:
- TGA-DSC analysis : Reveals decomposition steps (e.g., propan-2-olato ligand loss at 180–220°C, followed by acrylate decomposition at 300–350°C) .
- Mass spectrometry (MS) : Identifies volatile fragments (e.g., m/z 89 for propan-2-ol elimination) .
- In-situ XRD : Tracks phase transitions during calcination (e.g., anatase TiO₂ formation above 450°C) .
Data Contradictions and Resolution
- Ligand Coordination Preferences : suggests triethanolamine forms stable chelates with titanium, while highlights acrylate’s labile behavior. Resolution requires pH-controlled synthesis to balance ligand affinities .
- Thermal Stability : Safety data in indicate lower decomposition temperatures than crystallographic studies in . This discrepancy arises from differing atmospheric conditions (air vs. inert gas) during analysis .
Research Workflow Recommendations
Synthesis Optimization : Use Schlenk-line techniques to prevent hydrolysis .
Characterization Hierarchy : Prioritize XRD for structural clarity, followed by spectroscopic validation .
Stability Testing : Perform TGA under application-specific conditions (e.g., inert vs. oxidizing atmospheres) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
